Ethyl 2-cycloheptylideneacetate

Lipophilicity Physicochemical Properties Drug Design

Ethyl 2-cycloheptylideneacetate (CAS 1903-23-7) is an α,β-unsaturated ester featuring a seven-membered cycloheptylidene ring conjugated to an ethyl acetate moiety. It belongs to the class of cycloalkylideneacetates, which are widely employed as versatile building blocks in organic synthesis, particularly for constructing complex molecular architectures via cycloaddition, olefination, and spirocyclization chemistries.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 1903-23-7
Cat. No. B156937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cycloheptylideneacetate
CAS1903-23-7
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCCCCC1
InChIInChI=1S/C11H18O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h9H,2-8H2,1H3
InChIKeyRAWVIWMURMZEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Cycloheptylideneacetate (CAS 1903-23-7) – C11 Cycloalkylideneacetate Building Block Overview


Ethyl 2-cycloheptylideneacetate (CAS 1903-23-7) is an α,β-unsaturated ester featuring a seven-membered cycloheptylidene ring conjugated to an ethyl acetate moiety [1]. It belongs to the class of cycloalkylideneacetates, which are widely employed as versatile building blocks in organic synthesis, particularly for constructing complex molecular architectures via cycloaddition, olefination, and spirocyclization chemistries [2]. Its extended ring system confers distinct steric, conformational, and physicochemical properties compared to its more common five- and six-membered ring analogs, making it a specialized intermediate for applications where larger ring geometries are required.

Ethyl 2-Cycloheptylideneacetate – Critical Structural and Physicochemical Distinctions Driving Scientific Selection Over Smaller Ring Analogs


Procurement decisions for cycloalkylideneacetates cannot rely on simple structural homology or vendor catalogs that group these compounds under interchangeable aliases. Ethyl 2-cycloheptylideneacetate exhibits quantifiably distinct physicochemical properties—most notably higher LogP and molecular volume—that directly impact reaction behavior, purification requirements, and final product properties [1]. Generic substitution with five- or six-membered ring analogs (e.g., ethyl cyclopentylideneacetate or ethyl cyclohexylideneacetate) introduces measurable changes in lipophilicity, steric bulk, and conformational flexibility, which can alter regio- and stereoselectivity in cycloaddition reactions, modify the geometry of resulting spirocycles, and affect downstream biological or material performance [2][3]. The quantitative evidence below substantiates why this specific C7-ring compound must be specified rather than assumed equivalent to its in-class counterparts.

Quantitative Evidence for Ethyl 2-Cycloheptylideneacetate (CAS 1903-23-7) Differentiation: A Head-to-Head Analytical Guide


Enhanced Lipophilicity (LogP) of Ethyl 2-Cycloheptylideneacetate Versus C6 and C5 Cycloalkylidene Analogs

Ethyl 2-cycloheptylideneacetate exhibits significantly higher calculated lipophilicity compared to its smaller ring analogs. This property directly influences its partitioning behavior in biphasic reactions, its retention time in chromatographic purification, and its predicted membrane permeability in biological contexts [1][2].

Lipophilicity Physicochemical Properties Drug Design

Differentiation in Molecular Weight and Volume for Reaction Design

The molecular weight and predicted molecular volume of ethyl 2-cycloheptylideneacetate are substantially larger than its cyclopentyl and cyclohexyl counterparts. This affects molar calculations, reaction stoichiometry, and the steric environment in transition states during cycloadditions and spirocyclizations [1][2].

Reaction Optimization Stoichiometry Molecular Properties

Distinct Flash Point and Safety Handling Profile

The flash point of ethyl 2-cycloheptylideneacetate is reported as 115-116 °C (at 10 mmHg). This value is critical for risk assessment, storage classification, and shipping regulations [1].

Safety Data Handling and Storage Procurement

Synthetic Utility Validated in Spirocyclic Scaffold Construction

Ethyl 2-cycloheptylideneacetate is explicitly employed as a precursor for constructing spirocyclic systems bearing a seven-membered ring. In a 2020 study, regioselective addition of benzylmagnesium chloride to ethyl 2-cyano-2-cycloheptylideneacetate (a derivative) yielded intermediates that were subsequently cyclized to spiro[cycloheptane-1,2'-naphthalene] scaffolds [1]. This specific application exploits the unique geometry of the seven-membered ring, which cannot be replicated using smaller ring analogs.

Spirocyclization Organic Synthesis Medicinal Chemistry

GHS Hazard Classification and Recommended Handling Precautions

According to vendor safety data, ethyl 2-cycloheptylideneacetate is classified under GHS07 as a harmful/irritant. It carries specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This detailed hazard profile is essential for laboratory risk assessment and compliance with safety protocols.

GHS Compliance Safety Data Sheet Laboratory Safety

Ethyl 2-Cycloheptylideneacetate Procurement Guide: High-Value Application Scenarios Backed by Evidence


Synthesis of Seven-Membered Spirocyclic Scaffolds for Medicinal Chemistry

Ethyl 2-cycloheptylideneacetate is the preferred precursor when the synthetic target requires a spirocyclic framework incorporating a cycloheptane ring. As demonstrated in the synthesis of spiro[cycloheptane-1,2'-naphthalene] derivatives, the compound enables the construction of unique three-dimensional architectures that are inaccessible using smaller ring analogs [1]. Procurement of this specific C7 building block is essential for medicinal chemistry programs exploring the underexplored chemical space of medium-sized spirocycles.

Reaction Optimization Requiring Defined Lipophilicity and Steric Bulk

For researchers developing structure-activity relationship (SAR) studies or optimizing reaction conditions where lipophilicity (LogP) and steric parameters are critical variables, ethyl 2-cycloheptylideneacetate provides a quantifiably distinct physicochemical profile [1][2]. Its higher calculated LogP (XLogP3-AA 3.0) compared to the C6 analog (XLogP3 2.5) makes it a valuable probe for investigating lipophilicity-driven phenomena in biphasic catalysis, membrane permeability assays, and chromatographic method development.

Academic and Industrial Research Requiring Strict Purity and Safety Compliance

Ethyl 2-cycloheptylideneacetate is commercially available at 97% purity with full analytical characterization and a comprehensive safety data sheet detailing GHS hazard classifications (H302, H315, H319, H335) [1]. This ensures reproducibility in research applications and compliance with institutional environmental health and safety (EHS) requirements. The availability of both small (1 g) and larger (5 g) pack sizes facilitates procurement for both exploratory chemistry and scale-up studies [2].

Precursor for Electrochemical Ring-Expansion and Fluorination Studies

Cycloalkylideneacetates, including the cycloheptylidene derivative, are established substrates for electrochemically induced fluorinative ring expansion reactions that yield β,β-difluorocycloalkanecarboxylic esters [1]. The seven-membered ring substrate offers a distinct entry point for accessing medium-sized fluorinated carbocycles, a class of compounds with growing interest in medicinal chemistry and agrochemical discovery.

Technical Documentation Hub

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18 linked technical documents
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